molecular formula C10H12FNO3S B13552421 2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate

2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate

Cat. No.: B13552421
M. Wt: 245.27 g/mol
InChI Key: YKNIVGKIOCELGP-UHFFFAOYSA-N
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Description

2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate is a chemical compound with a unique structure that combines an isoindoline core with a fluoranesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate typically involves the reaction of 2-ethyl-2,3-dihydro-1H-isoindole with fluoranesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluoranesulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various reduced isoindoline compounds.

Scientific Research Applications

2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-2,3-dihydro-1H-isoindol-5-amine
  • 2-ethyl-2,3-dihydro-1H-isoindol-5-ol
  • 2-ethyl-2,3-dihydro-1H-isoindol-5-carboxylate

Uniqueness

2-ethyl-2,3-dihydro-1H-isoindol-5-yl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical and physical properties. This makes it particularly valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C10H12FNO3S

Molecular Weight

245.27 g/mol

IUPAC Name

2-ethyl-5-fluorosulfonyloxy-1,3-dihydroisoindole

InChI

InChI=1S/C10H12FNO3S/c1-2-12-6-8-3-4-10(5-9(8)7-12)15-16(11,13)14/h3-5H,2,6-7H2,1H3

InChI Key

YKNIVGKIOCELGP-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C1)C=C(C=C2)OS(=O)(=O)F

Origin of Product

United States

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